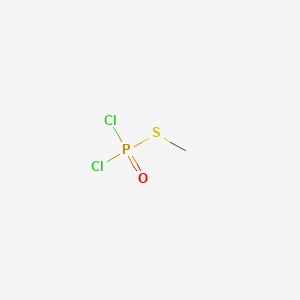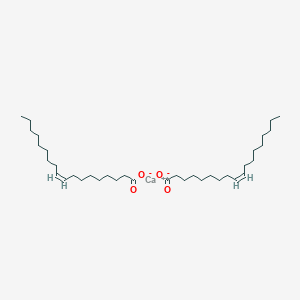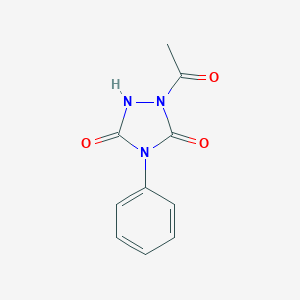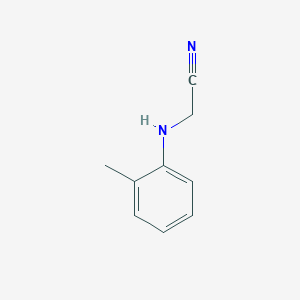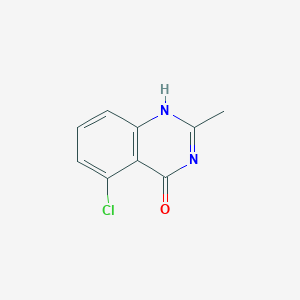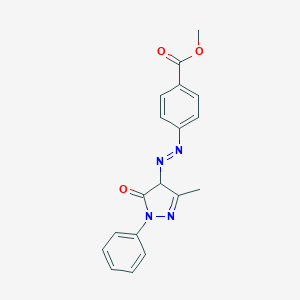![molecular formula C6H16NO3P B093147 1-[Amino(propoxy)phosphoryl]oxypropane CAS No. 17123-09-0](/img/structure/B93147.png)
1-[Amino(propoxy)phosphoryl]oxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Amino(propoxy)phosphoryl]oxypropane, commonly known as AOPP, is a phosphonate compound that has been extensively studied in scientific research due to its potential applications in various fields. AOPP is a versatile molecule that can be synthesized using different methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of AOPP is not fully understood, but it is believed to involve the inhibition of calcium oxalate crystal formation and the inhibition of cancer cell growth. AOPP has been shown to bind to calcium ions, which are essential for the formation of calcium oxalate crystals, and prevent their aggregation. AOPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
AOPP has been shown to have a variety of biochemical and physiological effects. AOPP has been shown to inhibit calcium oxalate crystal formation and prevent the formation of kidney stones. AOPP has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, AOPP has been shown to have antioxidant properties and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AOPP has several advantages for lab experiments, including its ease of synthesis and versatility. AOPP can be synthesized using different methods, and its properties can be tailored to suit specific applications. However, AOPP also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of AOPP. One potential direction is the development of AOPP-based materials for various applications, including drug delivery and tissue engineering. Another potential direction is the further study of AOPP as a potential inhibitor of calcium oxalate crystal formation and its potential use in the prevention and treatment of kidney stones. Furthermore, the study of AOPP as a potential anticancer agent and its mechanism of action could lead to the development of new cancer therapies.
Métodos De Síntesis
AOPP can be synthesized using different methods, including the reaction of 3-chloropropylphosphonic acid with aminopropyl ether, the reaction of 3-chloropropylphosphonic acid with diethanolamine, or the reaction of 3-chloropropylphosphonic acid with 3-aminopropyltriethoxysilane. The most common method involves the reaction of 3-chloropropylphosphonic acid with aminopropyl ether. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
AOPP has been extensively studied in scientific research due to its potential applications in various fields. AOPP has shown promising results in the field of materials science, where it has been used as a cross-linking agent for the synthesis of polymeric materials. AOPP has also been studied as a potential inhibitor of calcium oxalate crystal formation, which is a major cause of kidney stone formation. Furthermore, AOPP has been studied as a potential anticancer agent, where it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
Número CAS |
17123-09-0 |
|---|---|
Nombre del producto |
1-[Amino(propoxy)phosphoryl]oxypropane |
Fórmula molecular |
C6H16NO3P |
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
1-[amino(propoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H16NO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-6H2,1-2H3,(H2,7,8) |
Clave InChI |
UAEJHSJCCBUAAP-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(N)OCCC |
SMILES canónico |
CCCOP(=O)(N)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





